molecular formula C16H11ClFN3O B4999392 N-[4-(4-chloropyrazol-1-yl)phenyl]-2-fluorobenzamide

N-[4-(4-chloropyrazol-1-yl)phenyl]-2-fluorobenzamide

Cat. No.: B4999392
M. Wt: 315.73 g/mol
InChI Key: KWHXFRBXSGYOEE-UHFFFAOYSA-N
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Description

N-[4-(4-chloropyrazol-1-yl)phenyl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a phenyl ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chloropyrazol-1-yl)phenyl]-2-fluorobenzamide typically involves the following steps:

    Formation of 4-chloropyrazole: This can be achieved by reacting 4-chloropyrazole with appropriate reagents under controlled conditions.

    Coupling with 4-aminophenyl-2-fluorobenzamide: The 4-chloropyrazole is then coupled with 4-aminophenyl-2-fluorobenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chloropyrazol-1-yl)phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[4-(4-chloropyrazol-1-yl)phenyl]-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(4-chloropyrazol-1-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby affecting cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-bromopyrazol-1-yl)phenyl]-2-fluorobenzamide
  • N-[4-(4-methylpyrazol-1-yl)phenyl]-2-fluorobenzamide
  • N-[4-(4-ethylpyrazol-1-yl)phenyl]-2-fluorobenzamide

Uniqueness

N-[4-(4-chloropyrazol-1-yl)phenyl]-2-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

N-[4-(4-chloropyrazol-1-yl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O/c17-11-9-19-21(10-11)13-7-5-12(6-8-13)20-16(22)14-3-1-2-4-15(14)18/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHXFRBXSGYOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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